molecular formula C10H13NS B13161699 4-(2-Methylthiophen-3-yl)-1,2,3,6-tetrahydropyridine

4-(2-Methylthiophen-3-yl)-1,2,3,6-tetrahydropyridine

Cat. No.: B13161699
M. Wt: 179.28 g/mol
InChI Key: MJVPOQNLBZYGOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylthiophen-3-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features a thiophene ring substituted with a methyl group at the 2-position and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylthiophen-3-yl)-1,2,3,6-tetrahydropyridine typically involves the formation of the thiophene ring followed by the construction of the tetrahydropyridine ring. One common method involves the use of nucleophilic substitution reactions on a thiophene precursor, followed by cyclization to form the tetrahydropyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylthiophen-3-yl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-Methylthiophen-3-yl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methylthiophen-3-yl)-1,2,3,6-tetrahydropyridine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The thiophene ring may participate in π-π interactions, while the tetrahydropyridine ring can form hydrogen bonds with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methylthiophen-3-yl)-1,2,3,6-tetrahydropyridine is unique due to its combination of a thiophene ring and a tetrahydropyridine ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

4-(2-methylthiophen-3-yl)-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C10H13NS/c1-8-10(4-7-12-8)9-2-5-11-6-3-9/h2,4,7,11H,3,5-6H2,1H3

InChI Key

MJVPOQNLBZYGOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C2=CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.